3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine
CAS No.: 138685-99-1
Cat. No.: VC0174293
Molecular Formula: C36H39FN2O8
Molecular Weight: 646.712
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138685-99-1 |
|---|---|
| Molecular Formula | C36H39FN2O8 |
| Molecular Weight | 646.712 |
| IUPAC Name | [(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1 |
| Standard InChI Key | PFCXEGIEWDGXHF-FHRWSLRQSA-N |
| SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine is a complex nucleoside derivative characterized by its unique structure incorporating both protective groups and a fluorine modification. The compound features a thymidine nucleoside core with three distinct modifications that influence its chemical behavior and applications. The full IUPAC name of this compound is 2,4(1H,3H)-Pyrimidinedione, 1-[2-deoxy-3-O-[(2,2-dimethyl-1-oxopropoxy)methyl]-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-beta-D-arabinofuranosyl]-5-methyl- . This protected fluorinated thymidine derivative has a molecular formula of C36H39FN2O8 and a molecular weight of 646.712 g/mol, making it a relatively large molecule with specific characteristics suitable for specialized applications in chemical synthesis and radiopharmaceutical development. The unique combination of protective groups and the fluorine atom creates a molecule with distinct chemical properties that differentiate it from other thymidine derivatives used in radiopharmaceutical chemistry.
The compound can be identified through various analytical methods and is registered with CAS number 138685-99-1, which serves as its unique identifier in chemical databases and publications. The SMILES notation provides a linear representation of the molecular structure: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F, which enables computational analysis and comparison with other compounds. This standardized identification is critical for researchers working with this compound, particularly in contexts requiring precise molecular specifications such as radiopharmaceutical development and analytical chemistry applications. The structural integrity and purity of this compound are essential factors in its reliability for use in research settings and potential synthesis applications.
Functional Groups and Chemical Characteristics
The chemical structure of 3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine contains several key functional groups that determine its reactivity, stability, and applications. The most prominent functional groups include the tert-butyloxycarbonyl (Boc) protecting group at the N-3 position of the pyrimidine ring, which provides protection against unwanted reactions at this nitrogen during synthetic procedures. The dimethoxytrityl (DMT) group at the 5' position of the sugar moiety serves as another protecting group, commonly used in nucleoside chemistry to selectively protect the primary 5'-hydroxyl group during synthesis operations. The fluorine atom at the 3' position represents a critical modification that distinguishes this compound from other thymidine derivatives and determines its potential role in radiopharmaceutical applications. These functional groups collectively create a molecule with specific reactivity patterns and physical-chemical properties that make it suitable for specialized applications in synthetic chemistry and radiopharmaceutical development.
Relationship to Radiopharmaceutical Applications
Connection to [18F]FLT Synthesis and PET Imaging
Comparison with Related Thymidine Derivatives
Structural Comparison with Nosyl Precursor
Synthesis Considerations
Protection Strategies in Nucleoside Chemistry
Current Research and Future Directions
Advances in Radiopharmaceutical Synthesis
Recent research has focused on improving the synthesis methods for [18F]FLT and related radiopharmaceuticals, with implications for the development and application of compounds like 3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine. One significant advancement has been the development of automated synthesis modules for [18F]FLT production, which improve reproducibility, reduce radiation exposure to personnel, and facilitate compliance with regulatory requirements . These automated systems typically employ optimized reaction conditions and purification methods to achieve high radiochemical yields and product purity. For example, researchers have reported successful automated synthesis of [18F]FLT using the BOC-Nosyl precursor in TRACERlab FX modules, achieving non-decay corrected radiochemical yields of 6.80±0.16% and decay-corrected yields of 9.95±0.24% . The purification methods have also evolved, with some researchers developing simplified solid-phase extraction (SPE) methods that circumvent the need for high-performance liquid chromatography (HPLC) purification . These advances in automation and purification contribute to more efficient and reliable production of radiopharmaceuticals for research and clinical applications.
Another area of research has been the optimization of reaction conditions and precursor design to improve radiochemical yields and reduce synthesis time. Studies have investigated various factors affecting the [18F]fluorination reaction, including precursor concentration, reaction temperature, reaction time, and the choice of phase-transfer agent . For instance, researchers have compared different eluents in the final step of [18F]FLT production, such as water:ethanol (90:10, v/v) and NaCl 0.9% (saline):ethanol (92:8, v/v), finding similar elution strength and no significant differences in product quality . The development of new precursors with improved properties, such as better solubility, stability, or reactivity, continues to be an active area of research. The relationship between these advances in radiopharmaceutical synthesis and compounds like 3-N-Boc-5'-O-dimethoxytrityl-3'-fluoro-thymidine highlights the interconnected nature of research in this field, with improvements in one area potentially benefiting multiple aspects of radiopharmaceutical development and application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume